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Cyclopentanol, 1-(1-naphthalenyl)-

Cat. No.: B11889296
CAS No.: 74709-98-1
M. Wt: 212.29 g/mol
InChI Key: QYMSNDJPMFGWJW-UHFFFAOYSA-N
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Description

Significance of Highly Functionalized Cyclopentanol (B49286) Scaffolds in Modern Organic Synthesis

Highly functionalized cyclopentanol scaffolds are pivotal structural motifs in a vast array of natural products and biologically active molecules. nih.gov Their prevalence underscores their importance as versatile building blocks in the field of modern organic synthesis. The development of methodologies for the stereo- and regioselective synthesis of polysubstituted cyclopentane (B165970) rings remains a significant challenge and a vibrant area of research in synthetic chemistry. nih.gov

The strategic importance of these scaffolds lies in their ability to provide a rigid and defined three-dimensional arrangement of functional groups. This "scaffolding" effect is instrumental in the design and synthesis of molecules with specific biological activities. mdpi.com For instance, cyclopentane-based β-amino acids are highly sought-after building blocks for peptides, as they induce specific folding patterns, leading to enhanced stability and biological activity. nih.gov The ability to introduce a variety of functional groups onto the cyclopentane ring allows for the fine-tuning of a molecule's properties, such as its solubility, polarity, and ability to interact with biological targets. nih.gov

The development of novel synthetic methods, such as multicomponent reactions (MCRs), has further expanded the accessibility and diversity of functionalized cyclopentane scaffolds. nih.govresearchgate.net These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step, which is highly advantageous in drug discovery and development. nih.gov

Structural Features and Stereochemical Complexity of 1-(1-Naphthalenyl)-Cyclopentanol Derivatives

The core structure of 1-(1-naphthalenyl)-cyclopentanol features a tertiary alcohol, with the hydroxyl group and the bulky 1-naphthalenyl group attached to the same carbon atom of the cyclopentane ring. This substitution creates a chiral center at the C-1 position, meaning the molecule can exist as a pair of enantiomers.

The presence of the large, planar naphthalene (B1677914) ring significantly influences the molecule's conformation and reactivity. The interaction between the naphthalene ring and the cyclopentane ring can lead to restricted rotation and specific spatial arrangements of the substituents. This stereochemical complexity is a key feature of this class of molecules and presents both challenges and opportunities for synthetic chemists.

The cyclopentane ring itself is not planar and can adopt various conformations, such as the "envelope" and "twist" forms. The specific conformation adopted by a 1-(1-naphthalenyl)-cyclopentanol derivative will depend on the nature and position of other substituents on the ring. The interplay between the chirality of the C-1 carbon and the conformation of the cyclopentane ring results in a rich stereochemical landscape for these molecules.

Historical Context and Evolution of Research on This Molecular Class

While specific historical details on the initial synthesis of "Cyclopentanol, 1-(1-naphthalenyl)-" are not extensively documented in readily available literature, the broader context of research on cyclopentanol and its derivatives provides insight into the evolution of this field. Early research on cyclopentanol itself focused on its fundamental physical and chemical properties. nist.govnih.gov

The development of synthetic methodologies for creating substituted cyclopentanes has been a long-standing area of interest in organic chemistry. organic-chemistry.org Techniques such as ring-closing metathesis, intramolecular cycloadditions, and various condensation reactions have been instrumental in accessing a wide range of cyclopentane-based structures. organic-chemistry.orggoogle.com

More recently, the focus has shifted towards the stereoselective synthesis of highly functionalized cyclopentanes due to their importance in medicinal chemistry and materials science. nih.govnih.gov The ability to control the precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Therefore, a significant portion of modern research is dedicated to developing catalytic and asymmetric methods for the synthesis of chiral cyclopentane derivatives. researchgate.net

Overview of Current Research Frontiers and Unexplored Areas

Current research on functionalized cyclopentanol scaffolds is vibrant and multifaceted. A major frontier is the development of novel and efficient synthetic strategies to access structurally diverse and complex cyclopentane derivatives. This includes the use of organocatalysis and multicomponent reactions to achieve high levels of stereocontrol and molecular complexity in a single synthetic operation. researchgate.net

Another key area of investigation is the application of these scaffolds in the synthesis of biologically active molecules and natural products. nih.gov Researchers are exploring the use of functionalized cyclopentanes as key building blocks for new therapeutic agents. The unique conformational properties of cyclopentane rings make them attractive for designing peptidomimetics and other molecules that can mimic the structure and function of biological macromolecules. nih.gov

Unexplored areas in the field include the systematic investigation of the structure-activity relationships of 1-(1-naphthalenyl)-cyclopentanol derivatives. A deeper understanding of how the stereochemistry and substitution pattern of these molecules influence their biological and physical properties could lead to the rational design of new functional molecules. Furthermore, the development of new catalytic systems that can selectively functionalize the cyclopentane ring in the presence of the naphthalenyl group remains a challenge and an opportunity for future research.

Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O B11889296 Cyclopentanol, 1-(1-naphthalenyl)- CAS No. 74709-98-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74709-98-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-naphthalen-1-ylcyclopentan-1-ol

InChI

InChI=1S/C15H16O/c16-15(10-3-4-11-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2

InChI Key

QYMSNDJPMFGWJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Synthetic Methodologies for Cyclopentanol, 1 1 Naphthalenyl

Conventional Synthetic Routes

Conventional approaches to the synthesis of Cyclopentanol (B49286), 1-(1-naphthalenyl)- typically rely on well-established reactions such as nucleophilic additions to carbonyl compounds. These methods are generally robust and provide good yields of the target molecule.

Nucleophilic Additions to Cyclopentanone (B42830) Derivatives with Naphthyl-Containing Reagents

A primary and straightforward method for synthesizing Cyclopentanol, 1-(1-naphthalenyl)- involves the nucleophilic addition of a naphthyl-containing reagent to a cyclopentanone derivative. This reaction is a classic example of carbonyl chemistry, where the electrophilic carbon of the ketone is attacked by a nucleophilic naphthyl species. libretexts.org

The most common naphthyl-containing reagents for this purpose are organometallic in nature, such as 1-naphthyl Grignard reagents (1-naphthylmagnesium bromide) or 1-naphthyllithium. researchgate.netrsc.org These reagents are typically prepared in situ from the corresponding 1-halonaphthalene. The reaction proceeds by the addition of the naphthyl nucleophile to the carbonyl group of cyclopentanone, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, Cyclopentanol, 1-(1-naphthalenyl)-. libretexts.org

The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the specific organometallic reagent used. jst.go.jpnih.gov For instance, the choice of solvent can affect the reactivity of the organometallic species.

Approaches via Organometallic Reagents

Organometallic reagents are central to the synthesis of Cyclopentanol, 1-(1-naphthalenyl)-, not only in direct additions to cyclopentanone but also in more complex synthetic strategies. dntb.gov.ua The use of organolithium compounds, for example, is a well-documented approach. researchgate.net The reaction of 1-lithionaphthalene with cyclopentanone provides a direct route to the target compound.

Grignard reagents, prepared from 1-bromonaphthalene (B1665260) and magnesium, also serve as effective nucleophiles in this transformation. researchgate.net These reactions are foundational in organic synthesis for the formation of carbon-carbon bonds. academie-sciences.fr

Stereoselective and Asymmetric Synthesis Strategies

For applications where the stereochemistry of the alcohol is crucial, stereoselective and asymmetric synthetic methods are employed. These strategies aim to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one enantiomer or diastereomer over others.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules like Cyclopentanol, 1-(1-naphthalenyl)-. rsc.org These methods utilize a chiral catalyst to influence the stereochemical outcome of the reaction, leading to an excess of one enantiomer.

Chiral Lewis base catalysis, particularly involving N-heterocyclic carbenes (NHCs), has emerged as a potent strategy for asymmetric synthesis. nih.gov In the context of synthesizing substituted cyclopentanols, NHC catalysis can be combined with a Lewis acid to activate the electrophile and promote conjugate addition reactions that lead to the formation of highly substituted cyclopentanol rings with excellent diastereo- and enantioselectivity. nih.gov While not specifically detailed for Cyclopentanol, 1-(1-naphthalenyl)-, the principles of this methodology could be adapted. The reaction would likely involve the NHC-catalyzed addition of a homoenolate equivalent to an unsaturated ketoester, followed by cyclization to form the cyclopentanol ring.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. rsc.orgmdpi.comnih.gov Chiral ligands coordinated to transition metals like nickel and palladium can create a chiral environment that directs the stereochemical course of a reaction. nih.gov

Ni-Catalysis: Nickel-catalyzed reductive cycloadditions of enals or enoates with alkynes have been developed to produce cyclopentenols and cyclopentenones. nih.gov This methodology could potentially be adapted for the synthesis of Cyclopentanol, 1-(1-naphthalenyl)- by using a suitable naphthyl-substituted alkyne. The mechanism is thought to involve the formation of a metallacyclic intermediate. nih.gov

Pd-Catalysis: Palladium-catalyzed reactions are widely used in asymmetric synthesis. google.com For instance, palladium-catalyzed atroposelective alcoholysis has been used in the kinetic resolution of dihydroxy biaryls, demonstrating the potential of palladium to control stereochemistry in reactions involving naphthyl groups. mdpi.com While a direct application to the synthesis of Cyclopentanol, 1-(1-naphthalenyl)- is not explicitly documented, the versatility of palladium catalysis suggests its potential applicability in an enantioselective context.

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis aims to favor the formation of one diastereomer over another. In the context of producing Cyclopentanol, 1-(1-naphthalenyl)-, this could be achieved by introducing a chiral center into the cyclopentanone precursor. The existing chirality in the starting material can influence the direction of the nucleophilic attack by the naphthalenyl group.

For instance, a chiral substituent on the cyclopentanone ring can sterically hinder one face of the carbonyl group, directing the incoming 1-naphthylmagnesium bromide to the more accessible face. nih.gov The effectiveness of this approach depends on the nature and position of the chiral director group.

Hypothetical Example of Substrate-Controlled Diastereoselective Synthesis:

PrecursorReagentExpected Major Diastereomer
(R)-2-methylcyclopentanone1-Naphthylmagnesium bromide(1R,2R)-1-(1-naphthalenyl)-2-methylcyclopentanol
(S)-3-tert-butylcyclopentanone1-Naphthylmagnesium bromide(1S,3S)-3-tert-butyl-1-(1-naphthalenyl)cyclopentanol

This table presents a hypothetical scenario to illustrate the principle of substrate-controlled diastereoselective synthesis.

Asymmetric Induction Techniques

Asymmetric induction involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction on a prochiral substrate like cyclopentanone. A prominent example is the use of chiral ligands in conjunction with organometallic reagents.

For the synthesis of Cyclopentanol, 1-(1-naphthalenyl)-, one could envision the addition of a 1-naphthalenyl nucleophile to cyclopentanone in the presence of a chiral ligand. For example, a chiral diamine or diol could coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment around the nucleophile and thus favoring the formation of one enantiomer of the product.

Kinetic Resolution Methods in Cyclopentanol Synthesis

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.govnih.govrsc.org For Cyclopentanol, 1-(1-naphthalenyl)-, a racemic mixture produced by a Grignard reaction could be subjected to kinetic resolution.

A common method is enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. The efficiency of the resolution is described by the selectivity factor (s).

Illustrative Data for a Hypothetical Kinetic Resolution:

Chiral Catalyst/EnzymeAcylating AgentUnreacted Enantiomer (ee)Acylated Enantiomer (ee)Selectivity Factor (s)
Lipase B from Candida antarcticaVinyl acetate (B1210297)>99% (S)-enantiomer95% (R)-enantiomer>100
Chiral DMAP derivativeAcetic anhydride98% (R)-enantiomer97% (S)-enantiomer~60

This table provides illustrative data based on typical values for kinetic resolutions of tertiary alcohols. nih.gov

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgscielo.org.mxresearchgate.netresearchgate.net After the desired transformation, the auxiliary is removed.

In the context of synthesizing Cyclopentanol, 1-(1-naphthalenyl)-, a chiral auxiliary could be attached to a cyclopentanone precursor. For example, a chiral oxazolidinone could be used to form a chiral enamine or enolate from a modified cyclopentanone derivative. The subsequent addition of a naphthalenyl electrophile would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched target molecule.

Cyclization-Based Synthetic Pathways

An alternative to forming the key carbon-carbon bond via addition to a pre-existing ring is to construct the cyclopentyl ring itself through a cyclization reaction.

Intramolecular Friedel-Crafts alkylation is a powerful method for forming cyclic structures. masterorganicchemistry.comnih.gov For the synthesis of Cyclopentanol, 1-(1-naphthalenyl)-, a suitable acyclic precursor with a naphthalene (B1677914) ring and a five-carbon chain terminating in a leaving group or an electrophilic center could be cyclized.

Hypothetical Intramolecular Friedel-Crafts Alkylation:

A potential precursor would be a molecule like 5-(1-naphthalenyl)-5-hydroxypentan-1-ol. Treatment with a strong acid would generate a carbocation at the 5-position, which could then be attacked by the electron-rich naphthalene ring to form the cyclopentane (B165970) ring. Subsequent functional group manipulation would be necessary to arrive at the target cyclopentanol.

Ring-closing metathesis (RCM) has become a versatile tool for the synthesis of cyclic alkenes. organic-chemistry.orgrsc.org To synthesize Cyclopentanol, 1-(1-naphthalenyl)-, one could first construct a cyclopentenol (B8032323) precursor using RCM.

A suitable diene precursor, such as a 1,6-diene bearing a 1-naphthalenyl group and a hydroxyl group at the appropriate positions, could be subjected to RCM using a ruthenium-based catalyst like a Grubbs catalyst. This would form a 1-(1-naphthalenyl)cyclopent-3-enol. Subsequent hydrogenation of the double bond would yield the desired Cyclopentanol, 1-(1-naphthalenyl)-. The stereochemistry of the final product could be influenced by the stereochemistry of the precursor and the hydrogenation step.

Derivatization from Related Precursors

The creation of Cyclopentanol, 1-(1-naphthalenyl)- often begins with the chemical modification of closely related starting materials. These precursors already contain either the cyclopentane or the naphthalene moiety, providing a structural foundation for the target molecule.

Transformation of Naphthyl-Substituted Cyclopentene (B43876) Derivatives

One common strategy involves the transformation of a cyclopentene ring that is already attached to a naphthalene group. This typically involves the hydration of the double bond within the cyclopentene ring to introduce the hydroxyl group, thereby forming the cyclopentanol.

A key example of this approach is the acid-catalyzed hydration of 1-(1-naphthalenyl)cyclopentene. In this reaction, the cyclopentene derivative is treated with water in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds through the protonation of the double bond to form a carbocation intermediate, which is then attacked by a water molecule. Subsequent deprotonation yields the desired Cyclopentanol, 1-(1-naphthalenyl)-. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the hydroxyl group will add to the more substituted carbon of the double bond, leading to the formation of the tertiary alcohol.

Another method for converting naphthyl-substituted cyclopentenes is through oxymercuration-demercuration. This two-step process offers a milder alternative to direct acid-catalyzed hydration and often provides higher yields with fewer side reactions. In the first step, the cyclopentene derivative reacts with mercury(II) acetate in an aqueous solution, followed by the reduction of the intermediate organomercury compound with sodium borohydride. This sequence results in the net addition of a hydroxyl group across the double bond, again following Markovnikov's rule.

Hydroboration-oxidation presents a complementary approach that results in the anti-Markovnikov addition of water across the double bond. While this would not directly yield Cyclopentanol, 1-(1-naphthalenyl)- from 1-(1-naphthalenyl)cyclopentene, it is a valuable method for synthesizing other isomers and highlights the versatility of cyclopentene derivatives as synthetic precursors.

Modifications of Substituted Cyclopentanols

An alternative synthetic pathway starts with a pre-existing cyclopentanol ring, which is then modified to introduce the naphthalene group. This can be achieved through various carbon-carbon bond-forming reactions.

One of the most powerful and widely used methods for this transformation is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a naphthalene halide (e.g., 1-bromonaphthalene) with cyclopentanone. The nucleophilic carbon of the naphthalenyl Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to furnish Cyclopentanol, 1-(1-naphthalenyl)-. The success of this reaction is highly dependent on the careful control of reaction conditions to prevent side reactions, such as enolization of the cyclopentanone.

Similarly, organolithium reagents, such as 1-naphthalenyllithium, can be employed in place of Grignard reagents. Organolithium reagents are generally more reactive than their Grignard counterparts and can provide improved yields in certain cases. The reaction mechanism is analogous to the Grignard reaction, involving the nucleophilic addition of the organolithium compound to the carbonyl group of cyclopentanone.

Friedel-Crafts alkylation represents another, though less common, method for attaching the naphthalene moiety to the cyclopentanol ring. This reaction would involve the reaction of cyclopentanol with a reactive naphthalene derivative, such as 1-chloronaphthalene, in the presence of a Lewis acid catalyst like aluminum chloride. However, this approach is often plagued by issues of polysubstitution and rearrangement, making it less synthetically useful for the specific synthesis of Cyclopentanol, 1-(1-naphthalenyl)-.

Novel Synthetic Approaches and Methodological Advancements

The field of organic synthesis is constantly evolving, with researchers continuously seeking more efficient, selective, and environmentally friendly methods for constructing complex molecules. In the context of Cyclopentanol, 1-(1-naphthalenyl)- synthesis, several modern approaches are being explored.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. For instance, a palladium-catalyzed Suzuki or Negishi coupling could potentially be used to couple a naphthylboronic acid or a naphthylzinc reagent, respectively, with a suitably functionalized cyclopentanol derivative. These methods often offer high functional group tolerance and proceed under mild reaction conditions.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another area of growing interest. An engineered enzyme could potentially catalyze the asymmetric synthesis of Cyclopentanol, 1-(1-naphthalenyl)-, providing access to enantiomerically pure forms of the molecule, which can be crucial for applications in pharmaceuticals and materials science.

Chemical Reactivity and Transformational Chemistry of Cyclopentanol, 1 1 Naphthalenyl

Oxidation Reactions

The conversion of the secondary alcohol in Cyclopentanol (B49286), 1-(1-naphthalenyl)- to a ketone represents a fundamental transformation. This can be achieved through various oxidative methods, ranging from stoichiometric chemical oxidants to more modern catalytic systems.

The oxidation of Cyclopentanol, 1-(1-naphthalenyl)- yields 1-(1-Naphthalenyl)-Cyclopentanone. This transformation is a standard reaction for secondary alcohols. While specific studies on this particular substrate are not prevalent in the reviewed literature, the reaction can be accomplished using common oxidizing agents known to convert secondary alcohols to ketones. For instance, chromium-based reagents like chromic acid (H₂CrO₄) are effective for the oxidation of general cyclopentanols to cyclopentanones. wikipedia.org The reaction involves the formation of a chromate (B82759) ester followed by an elimination step to yield the ketone.

A general representation of this oxidation is shown below: Cyclopentanol, 1-(1-naphthalenyl)- + [Oxidizing Agent] → 1-(1-Naphthalenyl)-Cyclopentanone + Reduced Agent

ReactantProductReagent Example
Cyclopentanol, 1-(1-naphthalenyl)-1-(1-Naphthalenyl)-CyclopentanoneChromic Acid (H₂CrO₄)

Catalytic oxidation methods offer a more sustainable alternative to stoichiometric reagents. While direct catalytic oxidation of Cyclopentanol, 1-(1-naphthalenyl)- is not widely documented, related processes provide insight into potential pathways. For example, the Wacker-type oxidation, which typically uses a palladium-copper catalyst system (PdCl₂-CuCl₂), is employed for the oxidation of olefins like cyclopentene (B43876) to cyclopentanone (B42830). libretexts.org Cyclopentanol is recognized as an intermediate in some of these processes. masterorganicchemistry.com

Furthermore, research into biomass conversion has highlighted various catalysts for the transformation of furfural (B47365) into cyclopentanone and cyclopentanol. libretexts.orgresearchgate.netnist.gov These studies often involve multifunctional catalysts that can facilitate both hydrogenation and rearrangement reactions. For instance, Co-Ni/TiO₂ catalysts have been shown to selectively convert furfural to either cyclopentanone or cyclopentanol depending on the metal loading and reaction conditions. nist.gov Such catalytic systems could potentially be adapted for the selective oxidation of Cyclopentanol, 1-(1-naphthalenyl)- under an oxidative atmosphere.

Catalyst System ExampleSubstrate ExampleProduct ExampleRelevance
Co-Ni/TiO₂FurfuralCyclopentanone / CyclopentanolDemonstrates catalytic routes for interconversion. nist.gov
PdCl₂-CuCl₂CyclopenteneCyclopentanoneIllustrates catalytic oxidation to the cyclopentanone core. libretexts.org
Ru-Mo/CNTFurfuralCyclopentanolHighlights hydrogenation/rearrangement pathways. researchgate.net

Derivatization and Functional Group Interconversions

The hydroxyl group of Cyclopentanol, 1-(1-naphthalenyl)- is a prime site for derivatization, enabling the synthesis of a variety of related compounds through reactions like esterification and etherification. Additionally, the structure is susceptible to rearrangement under certain conditions.

Esterification: As a secondary alcohol, Cyclopentanol, 1-(1-naphthalenyl)- readily undergoes esterification. A common and efficient method is the reaction with an acyl chloride, such as ethanoyl chloride, in a nucleophilic addition-elimination reaction. chemguide.co.uklibretexts.orgchemguide.co.uk The reaction is typically rapid and exothermic, producing the corresponding ester and hydrogen chloride gas. chemguide.co.uk The presence of a non-nucleophilic base like pyridine (B92270) is often used to neutralize the HCl byproduct. chemistrysteps.com

General Esterification Reaction: Cyclopentanol, 1-(1-naphthalenyl)- + R-COCl → 1-(1-Naphthalenyl)cyclopentyl R-carboxylate + HCl

Etherification: The synthesis of ethers from Cyclopentanol, 1-(1-naphthalenyl)- can be effectively achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves two main steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide ion. libretexts.org Second, this alkoxide then attacks a primary alkyl halide (e.g., iodomethane) to form the ether. wikipedia.orglibretexts.orgmasterorganicchemistry.com

General Etherification (Williamson) Reaction:

Cyclopentanol, 1-(1-naphthalenyl)- + NaH → Sodium 1-(1-naphthalenyl)cyclopentoxide + H₂

Sodium 1-(1-naphthalenyl)cyclopentoxide + R-X → 1-(1-Naphthalenyl)cyclopentyl R-ether + NaX

Because the reaction proceeds via an Sₙ2 mechanism, primary alkyl halides are the preferred electrophiles to avoid competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.org

Reaction TypeReagentsProduct TypeKey Mechanism
EsterificationAcyl Chloride (R-COCl), PyridineEsterNucleophilic Addition-Elimination chemguide.co.uklibretexts.org
Etherification1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R-X)EtherSₙ2 wikipedia.orgmasterorganicchemistry.com

Cyclopentanol, 1-(1-naphthalenyl)-, under appropriate conditions, can undergo rearrangement reactions. A notable example is the semipinacol rearrangement, which is a process that converts alcohols into ketones or aldehydes through a 1,2-migration of a C-C or C-H bond. masterorganicchemistry.comwvu.edu This rearrangement is typically initiated by the formation of an electrophilic carbon center adjacent to the oxygen-bearing carbon. masterorganicchemistry.com

For a substrate like Cyclopentanol, 1-(1-naphthalenyl)-, a semipinacol rearrangement could be triggered by first converting the hydroxyl group into a good leaving group (e.g., a tosylate) or by using a diazoalkane to form a diazoalcohol (a Tiffeneau–Demjanov rearrangement). masterorganicchemistry.com Subsequent loss of the leaving group would generate a carbocation. This cation could then undergo a 1,2-shift. Depending on which bond migrates (a C-C bond from the cyclopentyl ring or the C-Naphthyl bond), different rearranged ketone products could be formed, including potential ring expansion to a cyclohexanone (B45756) derivative. The semipinacol rearrangement is a versatile method for creating complex molecular architectures and forming quaternary carbon centers. libretexts.org

While many reactions focus on the hydroxyl group, C-C bonds can also be formed at the carbinol carbon (the carbon bearing the -OH group). This is typically achieved by reacting a corresponding ketone (1-(1-Naphthalenyl)-cyclopentanone) with an organometallic nucleophile. For instance, reaction with an alkynyl lithium or Grignard reagent would install an alkyne group at the C1 position, forming a tertiary alcohol. This approach is documented for the synthesis of various 1-alkynyl-cyclopentanol derivatives. nist.govnist.govnih.gov

General Reaction for C-C Bond Formation: 1-(1-Naphthalenyl)-cyclopentanone + R-M → 1-(1-Naphthalenyl)-1-R-cyclopentanol (where R-M is an organometallic reagent like R-Li or R-MgBr)

This method allows for the extension of the carbon skeleton directly at the cyclopentanol core, providing access to more complex tertiary alcohol structures.

Reactions Involving the Naphthalene (B1677914) Moiety

The naphthalene ring is a highly versatile aromatic system that can undergo a variety of chemical transformations.

Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), and the reaction typically occurs preferentially at the C1 (or α) position. pearson.comlibretexts.org In Cyclopentanol, 1-(1-naphthalenyl)-, the C1 position is already substituted. The (1-hydroxycyclopentyl) group is an activating, ortho-, para-directing group. However, due to its significant steric bulk, it influences the regioselectivity of subsequent substitutions.

For an incoming electrophile, the most likely positions for substitution are on the substituted ring, primarily at the C8 (peri) and C4 (ortho) positions. The C8 position is sterically hindered by the peri-interaction with the large substituent at C1. Therefore, substitution at the C4 position is often favored. Substitution on the adjacent, unsubstituted ring (at C5 or C7) is also possible, particularly under conditions of thermodynamic control. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 1-Alkylnaphthalenes

ReactionReagentsMajor Product (Kinetic Control)CommentsReference
NitrationHNO₃, H₂SO₄1-Alkyl-4-nitronaphthaleneSubstitution occurs primarily at the 4-position of the substituted ring. libretexts.org
HalogenationBr₂, CCl₄1-Alkyl-4-bromonaphthaleneSimilar to nitration, the 4-position is favored. libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃ (in CS₂)1-Alkyl-4-acylnaphthaleneThe solvent can influence regioselectivity; CS₂ favors 4-substitution. libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃ (in Nitrobenzene)1-Alkyl-2-acylnaphthaleneNitrobenzene as a solvent can favor substitution at the 2-position. libretexts.org
SulfonationH₂SO₄ (low temp)1-Alkylnaphthalene-4-sulfonic acidThe 4-isomer is the kinetically favored product. libretexts.org

Reactions at Peri-Substituted Naphthalene Systems

The peri-positions (C1 and C8) on a naphthalene ring are approximately 2.5 Å apart. wikipedia.org When both positions are occupied by substituents, significant steric strain and electronic interactions can arise, leading to unique chemical reactivity known as the "peri-effect". nih.govst-andrews.ac.uk

If Cyclopentanol, 1-(1-naphthalenyl)- undergoes substitution at the C8 position, the resulting 1,8-disubstituted naphthalene could participate in intramolecular reactions. For example, if a nucleophilic group were introduced at C8, it could potentially react with the tertiary alcohol at C1 (or a derivative thereof) to form a new heterocyclic ring system fused to the naphthalene core. The rigidity of the naphthalene skeleton forces the substituents into close proximity, facilitating reactions that might otherwise be intermolecular. wikipedia.orgmdpi.com

Such transformations are driven by the release of the steric strain inherent in the peri-substituted system. For instance, the formation of a five- or six-membered ring across the peri-positions can lead to a more stable, planar structure. mdpi.com

Stereochemical Dynamics and Racemization Pathways

The C1 carbon of the cyclopentanol ring in Cyclopentanol, 1-(1-naphthalenyl)- is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The synthesis of this compound via standard methods, such as the addition of a 1-naphthyl Grignard reagent to cyclopentanone, would typically result in a racemic mixture (an equal mixture of both enantiomers).

The stereochemical integrity of the tertiary alcohol is susceptible to acidic conditions. The racemization process would likely proceed through the following mechanism:

Protonation : The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Carbocation Formation : The departure of water generates a planar, tertiary carbocation intermediate. This carbocation is resonance-stabilized by the adjacent naphthalene ring.

Nucleophilic Attack : A nucleophile (such as water) can attack the planar carbocation from either face with equal probability.

Deprotonation : Loss of a proton yields the alcohol. Since the attack can occur from either side, a racemic mixture of the starting alcohol is formed.

The synthesis of a single enantiomer (enantioselective synthesis) of such a tertiary alcohol is a significant challenge in organic chemistry. nih.gov It often requires the use of chiral catalysts or reagents, such as in the asymmetric addition of organometallic reagents to ketones or the enzymatic resolution of a racemic mixture. nih.govnih.gov

Advanced Spectroscopic Characterization and Stereochemical Elucidation of Cyclopentanol, 1 1 Naphthalenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, as well as through the use of two-dimensional NMR experiments, a complete structural assignment of Cyclopentanol (B49286), 1-(1-naphthalenyl)- can be achieved.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of Cyclopentanol, 1-(1-naphthalenyl)- is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the cyclopentane (B165970) ring, and the hydroxyl proton.

The seven protons of the naphthalene ring will appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and multiplicities will depend on the substitution pattern and the electronic environment of each proton. The protons on the substituted ring will show different splitting patterns compared to the protons on the unsubstituted ring.

The eight aliphatic protons of the cyclopentane ring will resonate in the upfield region, generally between δ 1.5 and 2.5 ppm. These protons are expected to show complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons. The protons on the carbon adjacent to the hydroxyl-bearing carbon may be shifted slightly downfield.

The single hydroxyl proton (OH) is expected to appear as a broad singlet, and its chemical shift can vary depending on the concentration, solvent, and temperature. It can typically be found in a wide range from δ 1.0 to 5.0 ppm and can be confirmed by D₂O exchange, which causes the signal to disappear.

Expected ¹H NMR Data for Cyclopentanol, 1-(1-naphthalenyl)-

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10 - 8.30m1HAr-H
7.80 - 8.00m2HAr-H
7.40 - 7.60m4HAr-H
2.00 - 2.30m4HCyclopentyl-H
1.60 - 1.90m4HCyclopentyl-H
1.50br s1H-OH

Note: This is a hypothetical data table based on the analysis of similar structures. Actual chemical shifts and multiplicities may vary.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For Cyclopentanol, 1-(1-naphthalenyl)-, a total of 15 distinct carbon signals are expected, corresponding to the ten carbons of the naphthalene ring, the five carbons of the cyclopentane ring, and the quaternary carbon attached to the hydroxyl group.

The aromatic carbons of the naphthalene ring will resonate in the downfield region, typically between δ 120 and 150 ppm. The chemical shifts of the quaternary carbons within the aromatic system will be distinct from those of the protonated carbons.

The aliphatic carbons of the cyclopentane ring will appear in the upfield region, generally between δ 20 and 45 ppm. The carbon atom bearing the hydroxyl group (C-OH) is a quaternary carbon and is expected to be significantly deshielded, with a chemical shift in the range of δ 70-85 ppm.

Expected ¹³C NMR Data for Cyclopentanol, 1-(1-naphthalenyl)-

Chemical Shift (δ, ppm)Assignment
145 - 150Ar-C (quaternary)
130 - 135Ar-C (quaternary)
125 - 130Ar-CH
120 - 125Ar-CH
80 - 85C-OH (quaternary)
35 - 45Cyclopentyl-CH₂
20 - 25Cyclopentyl-CH₂

Note: This is a hypothetical data table based on the analysis of similar structures. Actual chemical shifts may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum of Cyclopentanol, 1-(1-naphthalenyl)- would confirm the connectivity of adjacent protons within the naphthalene and cyclopentane rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. For Cyclopentanol, 1-(1-naphthalenyl)-, HMBC would be instrumental in establishing the connectivity between the naphthalene ring, the cyclopentane ring, and the quaternary carbon bearing the hydroxyl group. For instance, correlations would be expected between the protons of the cyclopentane ring and the quaternary C-OH carbon, as well as between the protons of the naphthalene ring and the quaternary carbons of the aromatic system.

Application of Chiral Solvating Agents and Chiral Derivatizing Agents for Enantiomeric Excess Determination

Since Cyclopentanol, 1-(1-naphthalenyl)- possesses a chiral center at the quaternary carbon, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) of a sample is critical in stereoselective synthesis and for understanding its biological activity. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Chiral Solvating Agents (CSAs): These are chiral molecules that can form transient diastereomeric complexes with the enantiomers of the chiral substrate. This interaction leads to a different magnetic environment for the nuclei of each enantiomer, resulting in the splitting of NMR signals. By integrating the signals of the two diastereomeric complexes, the enantiomeric ratio and thus the enantiomeric excess can be determined.

Chiral Derivatizing Agents (CDAs): These agents react with the chiral substrate to form stable diastereomers. The diastereomers, having different physical properties, will exhibit distinct NMR spectra. The covalent bond formation often leads to larger and more easily quantifiable differences in chemical shifts compared to the use of CSAs. The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, typically to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For Cyclopentanol, 1-(1-naphthalenyl)-, which has a molecular formula of C₁₅H₁₆O, HRMS would be used to confirm this composition by measuring its exact mass. The experimentally determined mass would be compared to the calculated theoretical mass for C₁₅H₁₆O.

Expected HRMS Data for Cyclopentanol, 1-(1-naphthalenyl)-

IonCalculated Mass (m/z)Observed Mass (m/z)
[M+H]⁺213.1274(Hypothetical Observed Value)
[M+Na]⁺235.1093(Hypothetical Observed Value)

Note: The observed mass would be an experimental value. The calculated masses are for the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of Cyclopentanol, 1-(1-naphthalenyl)- and for distinguishing it from potential isomers. The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time is a key parameter for identification. For naphthalenic compounds, a 5% phenyl polymethylsiloxane fused-silica capillary column is often employed due to its high separation efficiency and robustness. nih.gov The use of temperature-programmed Kováts retention indices can further aid in the identification of specific compounds. nih.gov

Table 1: GC-MS Data for the Analogous Compound 1-(1-Naphthalenyl)ethanol

Parameter Value Reference
Instrumentation JEOL JMS-DX-300 nih.gov
Ionization Mode Electron Impact (EI), 70 eV nih.gov

| Major Fragment Ions (m/z) | 172 (Molecular Ion), 157, 129, 128, 127 | nih.gov |

Elucidation of Fragmentation Pathways

The fragmentation of Cyclopentanol, 1-(1-naphthalenyl)- in an EI-MS experiment is expected to follow predictable pathways for alcohols and aromatic compounds. The molecular ion peak, though potentially weak for alcohols, would confirm the molecular weight. libretexts.org Key fragmentation patterns would likely include:

Alpha-Cleavage: The bond between the carbinol carbon and the cyclopentyl ring is susceptible to cleavage, leading to the loss of a cyclopentyl radical.

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). libretexts.org

Naphthalene-based Fragments: The stable naphthalene ring would give rise to characteristic ions. The most prominent peak is often the tropylium-like ion or other stabilized resonance structures of the naphthalene cation. For instance, in the mass spectrum of 1-(1-Naphthalenyl)ethanol, the base peak is at m/z 129, corresponding to a stable naphthalenic fragment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Cyclopentanol, 1-(1-naphthalenyl)- is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the hydroxyl group, the cyclopentyl ring, and the naphthalene system.

By comparing the known spectra of cyclopentanol and 1-substituted naphthalenes, such as 1-(1-naphthalenyl)ethanol, the expected IR absorptions can be predicted. nih.govnist.govkcvs.ca

Table 2: Predicted Infrared Absorption Bands for Cyclopentanol, 1-(1-Naphthalenyl)-

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type Reference
O-H (alcohol) ~3600-3200 (broad) Stretching nist.govkcvs.ca
C-H (aromatic) ~3100-3000 Stretching nih.gov
C-H (aliphatic) ~3000-2850 Stretching nist.gov
C=C (aromatic) ~1600 and ~1470 Ring Stretching nih.gov

| C-O (alcohol) | ~1200-1050 | Stretching | nist.govkcvs.ca |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus the absolute configuration of a chiral molecule. For Cyclopentanol, 1-(1-naphthalenyl)-, obtaining a suitable single crystal is a prerequisite. The analysis would provide precise bond lengths, bond angles, and the conformation of the cyclopentyl ring, as well as the spatial relationship between the naphthalene and cyclopentanol moieties.

While a crystal structure for the specific title compound is not publicly available, related structures have been reported. For example, the crystal structure of a complex derivative, 15-(naphthalen-1-yl)-7,7a,8,9,10,11-hexahydro-6a,12a-(methanoepoxymethano)indolizino[2,3-c]quinoline-6,13(5H)-dione, has been determined, showcasing the packing and intermolecular interactions in a solid state containing a 1-naphthyl group. nih.govresearchgate.net Such studies can provide valuable, albeit indirect, information on the likely solid-state behavior of the target compound.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is particularly useful for studying the stereochemistry of molecules in solution. For a chiral compound like Cyclopentanol, 1-(1-naphthalenyl)-, the naphthalene chromophore will give rise to characteristic CD signals.

The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule and the absolute configuration of the chiral center. rsc.orgresearchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the calculated and experimental spectra, the absolute configuration can be assigned. nih.gov The CD spectrum of binaphthyl derivatives, for instance, often shows split curves, and the sign of the exciton (B1674681) chirality can be correlated with the absolute configuration. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions of the Naphthalene Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene moiety in Cyclopentanol, 1-(1-naphthalenyl)- acts as a chromophore, and its UV-Vis spectrum is expected to be similar to that of other 1-substituted naphthalenes. The spectrum of naphthalene itself shows two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net

Substitution on the naphthalene ring can cause a shift in the position and intensity of these bands. For 1-substituted naphthalenes, a bathochromic (red) shift is typically observed compared to naphthalene. researchgate.net The presence of the hydroxyl group and the cyclopentyl ring in Cyclopentanol, 1-(1-naphthalenyl)- is expected to have a minor influence on the electronic transitions of the naphthalene chromophore compared to the effect of direct substitution on the aromatic ring.

Table 3: Expected UV-Vis Absorption Maxima for Cyclopentanol, 1-(1-Naphthalenyl)- in a Non-polar Solvent

Electronic Transition Approximate Wavelength (nm) Reference
¹Lₐ Band ~280-290 researchgate.netresearchgate.net

| ¹Lₑ Band | ~220-230 | researchgate.netresearchgate.net |

Computational and Theoretical Investigations of Cyclopentanol, 1 1 Naphthalenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to predict a wide array of molecular properties by calculating the electron density rather than the complex many-electron wavefunction.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like Cyclopentanol (B49286), 1-(1-naphthalenyl)-, this involves identifying the lowest energy conformers. The cyclopentanol ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms.

Theoretical calculations on cyclopentanol itself have shown that it can adopt several low-energy conformations. For instance, DFT calculations at the B3LYP/6-31G** level identified an envelope conformation with the hydroxyl group in an axial position at the fold of the envelope as a stable geometry. The energy differences between various conformers, such as those with axial versus equatorial hydroxyl groups, are typically small, often less than 1 kcal/mol.

When the bulky 1-naphthalenyl group is attached to the C1 position of the cyclopentanol ring, significant steric interactions arise. Geometry optimization would explore the rotational orientation of the naphthalene (B1677914) ring and the puckering of the cyclopentane (B165970) ring to minimize these interactions. It is highly probable that the most stable conformer would place the large 1-naphthalenyl substituent in a pseudo-equatorial position to reduce steric strain, thereby influencing the preferred conformation of the five-membered ring.

Table 1: Calculated Relative Energies for Cyclopentanol Conformers. This data for the parent cyclopentanol molecule illustrates the small energy differences typical of ring conformers. The presence of a 1-naphthalenyl group would further influence these preferences.
Conformer DescriptionCalculation MethodRelative Energy (kcal/mol)Reference
Envelope (OH equatorial) vs. Envelope (OH axial)Molecular Mechanics (MM)0.47 researchgate.net
Envelope (OH equatorial) vs. Envelope (OH axial)Ab initio0.93 researchgate.net
Envelope (OH axial) vs. Envelope (OH axial at fold)Ab initio0.15 researchgate.net

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. youtube.com

For Cyclopentanol, 1-(1-naphthalenyl)-, the FMOs would be distributed across the molecule. The HOMO is expected to be localized primarily on the electron-rich π-system of the naphthalene ring, as is typical for polycyclic aromatic hydrocarbons. researchgate.net The LUMO would also likely be a π-type orbital associated with the naphthalene ring system. The cyclopentanol moiety, being a saturated aliphatic alcohol, would have a lesser contribution to the frontier orbitals.

The HOMO-LUMO gap is a key parameter that can be calculated using DFT. A smaller gap generally implies higher reactivity. irjweb.com DFT studies on naphthalene and its substituted derivatives show that the gap can be tuned by the addition of functional groups. samipubco.comresearchgate.net For instance, DFT calculations (B3LYP/aug-cc-pVQZ) place the HOMO-LUMO gap of unsubstituted naphthalene at 4.75 eV. samipubco.com The presence of the hydroxyl-substituted cyclopentyl group would be expected to slightly modify this value.

Table 2: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Naphthalene and a Related Derivative. These values provide an estimate for the electronic properties of Cyclopentanol, 1-(1-naphthalenyl)-.
MoleculeCalculation MethodE(HOMO) (eV)E(LUMO) (eV)HOMO-LUMO Gap (eV)Reference
NaphthaleneM06-2X/6–311G(d,p)-7.32-0.996.33 chemrevlett.com
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75 samipubco.com
Naphthalene-derivative (2B-benzene)DFT-2.879-2.1140.765 mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and for confirming experimental findings. nih.gov By calculating properties like magnetic shielding (for NMR) and vibrational frequencies (for IR), computational methods can generate theoretical spectra that can be compared directly with experimental ones. nih.govresearchgate.net

For Cyclopentanol, 1-(1-naphthalenyl)-, DFT could predict the 1H and 13C NMR chemical shifts. This requires accurate geometry optimization followed by a calculation of the nuclear magnetic shielding constants, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted shifts for the aromatic protons and carbons of the naphthalene ring, as well as those for the cyclopentanol ring, would help in assigning the signals in an experimental spectrum. vaia.com

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help assign specific absorption bands to the corresponding molecular motions, such as O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic parts, and the characteristic ring vibrations of the naphthalene system. researchgate.netnasa.gov Comparing calculated frequencies with experimental data often requires the use of scaling factors to correct for systematic errors in the theoretical methods. nih.govmdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Naphthaldehyde, a structurally related compound. This illustrates the accuracy of DFT in predicting IR spectra.
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (DFT/B3LYP) (cm⁻¹)Reference
C-H Stretch (aldehyde)27282741 nih.gov
C=O Stretch16951710 nih.gov
C=C Stretch (ring)15771588 nih.gov
C=C Stretch (ring)15111496 nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the full conformational space available to a molecule at a given temperature. nih.gov

For Cyclopentanol, 1-(1-naphthalenyl)-, an MD simulation would model the molecule's movements, including the puckering of the cyclopentane ring, the rotation around the single bond connecting the two ring systems, and the vibrations of all bonds and angles. rsc.org Starting from an optimized geometry, the simulation would reveal the different conformations the molecule can adopt and the transitions between them. This is particularly useful for understanding the flexibility of the molecule and the relative populations of different conformers in solution, which can be crucial for interpreting experimental data or predicting how the molecule might interact with a binding site. nih.govnih.gov

Theoretical Analysis of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is a key factor controlling its rate. researchgate.netchemrevlett.com

For Cyclopentanol, 1-(1-naphthalenyl)-, one could theoretically investigate various reactions, such as its oxidation or its participation in a substitution reaction. For example, in a reaction with an electrophile, calculations would likely show that attack is favored at the electron-rich naphthalene ring. researchgate.net DFT could be used to compare the activation energies for attack at different positions on the ring, predicting the regioselectivity of the reaction. The calculations would involve locating the transition state structure for each potential pathway and calculating its energy relative to the reactants.

Table 4: Example of Calculated Activation Energies (ΔE‡) for Competing Reaction Pathways in the Diels-Alder Reaction of Naphthalene with Ethyne. This demonstrates how DFT is used to predict the most favorable reaction mechanism.
Reaction PathwayCalculation MethodActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)Reference
Naphthalene + C₂H₂ → Product 1M06-2X/6–311G(d,p)40.92-1.85 chemrevlett.com
Naphthalene + C₂H₂ → Product 2M06-2X/6–311G(d,p)45.0211.19 chemrevlett.com

Modeling of Stereoselectivity and Asymmetric Induction Pathways

Many chemical reactions can produce multiple stereoisomers. Cyclopentanol, 1-(1-naphthalenyl)- is a chiral molecule, and its synthesis or reactions can lead to different stereochemical outcomes. Computational modeling can be used to predict and explain the stereoselectivity of such reactions. nih.gov

A relevant example would be the synthesis of this alcohol via the reduction of the corresponding ketone, 1-(1-naphthalenyl)cyclopentanone. The reduction of the prochiral ketone can produce two enantiomers. If a chiral reducing agent or catalyst is used, one enantiomer will be formed in excess. wikipedia.orgacs.org Theoretical modeling can explain this preference by calculating the energies of the diastereomeric transition states leading to each product. The pathway with the lower transition state energy will be faster and thus dominate, leading to the observed product distribution. nih.gov These models analyze the steric and electronic interactions between the substrate and the chiral catalyst in the transition state, providing a rational basis for designing more selective catalysts. nih.govrsc.org

Intermolecular Interactions and Solvation Effects

In principle, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would be employed to elucidate these properties. Such studies would involve calculating the interaction energies between Cyclopentanol, 1-(1-naphthalenyl)- and various solvent molecules to understand the nature and strength of intermolecular forces at play. These forces would primarily include hydrogen bonding, originating from the hydroxyl group of the cyclopentanol moiety, and van der Waals interactions, largely influenced by the bulky naphthyl and cyclopentyl groups.

For instance, studies on simpler, related molecules provide a framework for what could be investigated. The calculated solvation free energy of cyclopentanol in water is approximately -26.1 +/- 1.4 kJ/mol, and in hexane, it is -16.8 +/- 1.1 kJ/mol, highlighting the favorable interaction of the hydroxyl group with polar, protic solvents. uq.edu.au Research on trans-1-naphthol has explored the competition between hydrogen bonding and van der Waals interactions, demonstrating that in a complex with nitrogen (N2), the π-bound structure is more stable than the hydrogen-bonded one, with a calculated dissociation energy (D0) of 2.67 kcal/mol for the former. nih.gov

A theoretical investigation of Cyclopentanol, 1-(1-naphthalenyl)- would likely involve the following:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Interaction Energy Calculations: Placing solvent molecules at various positions and orientations around the solute to calculate the strength of the interactions. This would typically be done for a range of solvents to assess differential solvation.

Molecular Dynamics Simulations: Simulating the movement of the solute and solvent molecules over time to understand the dynamic nature of the solvation shell and the persistence of specific intermolecular interactions.

Thermodynamic Property Calculations: Deriving macroscopic properties like solvation free energy from the microscopic interactions.

Without specific research on Cyclopentanol, 1-(1-naphthalenyl)-, any quantitative data would be speculative. The tables below are therefore presented as illustrative examples of how such data would be presented if it were available from computational studies.

Table 1: Illustrative Interaction Energies of Cyclopentanol, 1-(1-naphthalenyl)- with Common Solvents (Hypothetical Data)

SolventInteraction Energy (kcal/mol)Primary Interaction Type
WaterData not availableHydrogen Bonding, van der Waals
MethanolData not availableHydrogen Bonding, van der Waals
AcetonitrileData not availableDipole-Dipole, van der Waals
HexaneData not availablevan der Waals (Dispersion)

Table 2: Illustrative Calculated Solvation Free Energies of Cyclopentanol, 1-(1-naphthalenyl)- (Hypothetical Data)

SolventSolvation Free Energy (ΔGsolv) (kcal/mol)
WaterData not available
MethanolData not available
AcetonitrileData not available
HexaneData not available

It is important to reiterate that the values in these tables are hypothetical and are included to demonstrate the type of data that would be generated from dedicated computational studies. Future research in this area would be invaluable for a comprehensive understanding of the chemical and physical properties of Cyclopentanol, 1-(1-naphthalenyl)-.

Strategic Applications of Cyclopentanol, 1 1 Naphthalenyl in Complex Molecule Synthesis

Role as a Key Chiral Building Block

The structure of Cyclopentanol (B49286), 1-(1-naphthalenyl)-, possessing a stereocenter at the carbon bearing the hydroxyl and naphthalenyl groups, suggests its potential as a chiral building block. In principle, the resolution of its enantiomers would provide access to chiral synthons for asymmetric synthesis. However, there is a lack of specific examples in the scientific literature detailing the resolution of Cyclopentanol, 1-(1-naphthalenyl)- or the use of its enantiopure forms in the synthesis of other chiral molecules.

Precursor in Natural Product Synthesis

The synthesis of natural products often relies on the use of unique and sterically defined starting materials. While naphthalene (B1677914) and cyclopentane (B165970) moieties are present in various natural products, there is no available research that documents the use of Cyclopentanol, 1-(1-naphthalenyl)- as a direct precursor in the total synthesis of any known natural product.

Carbanucleoside analogues are a class of compounds where the furanose ring of a nucleoside is replaced by a carbocyclic ring, such as cyclopentane. These analogues are of significant interest for their potential antiviral and anticancer activities. The synthesis of such molecules often involves the elaboration of functionalized cyclopentane derivatives. While conceptually plausible, there are no published studies that specifically utilize Cyclopentanol, 1-(1-naphthalenyl)- as a starting material for the synthesis of carbanucleoside analogues.

The combination of a naphthalene ring system and a cyclopentanol core could potentially lead to molecules with interesting biological activities. For instance, related structures incorporating naphthalenyl and cyclopentyl or cyclohexyl moieties have been investigated for their anticyclooxygenase activity. However, specific research detailing the synthesis of other biologically active molecules directly from Cyclopentanol, 1-(1-naphthalenyl)- is not present in the current body of scientific literature.

Component in Chiral Ligand and Catalyst Design

Chiral alcohols are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group of Cyclopentanol, 1-(1-naphthalenyl)- could serve as a handle for the introduction of coordinating groups, and the bulky naphthalenyl substituent could provide a specific chiral environment. Despite this potential, there are no reports of Cyclopentanol, 1-(1-naphthalenyl)- being incorporated into the structure of a chiral ligand or used in the design of a catalyst for asymmetric reactions.

Application in Materials Science and Polymer Chemistry

Molecules with rigid and bulky groups like the naphthalenyl moiety can be of interest in materials science for the creation of polymers with specific thermal or optical properties. Alcohols can also be used as initiators or monomers in polymerization reactions. Nevertheless, the application of Cyclopentanol, 1-(1-naphthalenyl)- in materials science or polymer chemistry has not been described in the available literature.

Synthesis of Advanced Pharmaceutical Intermediates

Pharmaceutical synthesis often requires the construction of complex molecular architectures, where specific intermediates are crucial. While the structural motifs within Cyclopentanol, 1-(1-naphthalenyl)- could be relevant to certain pharmacophores, there is no documented use of this compound as an intermediate in the synthesis of any advanced pharmaceutical products.

Conclusion and Future Research Perspectives

Summary of Synthetic Progress and Mechanistic Understanding

The synthesis of Cyclopentanol (B49286), 1-(1-naphthalenyl)-, a tertiary benzylic alcohol, can be logically achieved through nucleophilic addition reactions, with the Grignard reaction being the most prominent and well-understood method. The primary synthetic strategies would involve the reaction of a Grignard reagent with a suitable ketone.

The two most feasible retrosynthetic disconnections point to the following pathways:

Pathway A: The reaction of 1-naphthylmagnesium bromide with cyclopentanone (B42830).

Pathway B: The reaction of cyclopentylmagnesium bromide with 1-acetonaphthone (methyl 1-naphthyl ketone).

Mechanistically, both pathways proceed through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product. The choice between these pathways in a practical setting would likely be determined by the commercial availability and cost of the starting materials. Both 1-naphthylmagnesium bromide and cyclopentylmagnesium bromide are commercially available reagents.

The synthesis of tertiary alcohols, particularly those with bulky substituents like the naphthalenyl and cyclopentyl groups, can present challenges. However, the high reactivity of Grignard reagents generally ensures good yields for these types of transformations.

Current Challenges and Emerging Opportunities in Compound Utilization

The primary challenges associated with a compound like Cyclopentanol, 1-(1-naphthalenyl)- are rooted in its nature as a sterically hindered tertiary alcohol.

Current Challenges:

Steric Hindrance: The bulky naphthalenyl and cyclopentyl groups can impede the reactivity of the hydroxyl group and the adjacent carbon atom. This steric crowding can make subsequent functional group transformations challenging.

Potential for Elimination Reactions: Under acidic conditions or at elevated temperatures, tertiary alcohols are prone to elimination (dehydration) reactions to form alkenes. In this case, the formation of various isomeric naphthalenyl-cyclopentenes would be a likely side reaction.

Limited Stereochemical Control: The synthesis via a Grignard reaction with a prochiral ketone results in a racemic mixture. Developing enantioselective methods for the synthesis of such chiral tertiary alcohols remains a significant challenge in organic synthesis.

Emerging Opportunities:

Precursor for Novel Ligands: The rigid and sterically defined structure of this compound could make it a valuable precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The naphthalenyl group, in particular, is a common feature in successful ligand scaffolds.

Intermediate in Medicinal Chemistry: Naphthalene (B1677914) derivatives are found in numerous biologically active compounds. This molecule could serve as a key intermediate for the synthesis of novel therapeutic agents. Its lipophilic nature might be advantageous for penetrating biological membranes.

Materials Science Applications: The rigid, polycyclic aromatic structure of the naphthalenyl group could impart interesting photophysical or material properties. Derivatives of this alcohol could be investigated for applications in organic electronics or as fluorescent probes.

Outlook for Future Methodological Developments and Applications

Future research on Cyclopentanol, 1-(1-naphthalenyl)- and related compounds is likely to focus on overcoming the current challenges and exploring its potential applications.

Future Methodological Developments:

Asymmetric Synthesis: A key area for future development will be the establishment of efficient and highly stereoselective methods for the synthesis of enantiopure 1-(1-naphthalenyl)cyclopentanol. This could involve the use of chiral catalysts or auxiliaries in the nucleophilic addition step.

Catalytic C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds could provide novel routes to derivatives of this alcohol, bypassing the need for pre-functionalized starting materials.

Future Applications:

Development of Novel Catalysts: The synthesis and evaluation of ligands derived from this alcohol in various asymmetric transformations will be a promising avenue of research.

Exploration of Biological Activity: A systematic investigation of the biological properties of this compound and its derivatives could lead to the discovery of new lead compounds for drug discovery.

Design of Advanced Materials: The incorporation of this structural motif into larger polymeric or supramolecular architectures could lead to the development of new materials with tailored optical, electronic, or thermal properties.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-naphthalenyl)cyclopentanol?

  • Methodological Answer : Synthesis typically involves coupling reactions or nucleophilic substitution. For example:
  • Friedel-Crafts Alkylation : Reacting cyclopentanol derivatives with 1-naphthalenyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce the naphthalenyl group .
  • Transesterification : Adapting methods from cyclopentanol synthesis (e.g., using acidic cation-exchange resin catalysts under controlled temperatures and molar ratios) .
  • Reduction of Ketone Precursors : Reducing a 1-(1-naphthalenyl)cyclopentanone intermediate using agents like LiAlH₄, analogous to methods for aminomethylcyclopentanol synthesis .
  • Key Validation : Monitor reaction progress via TLC or GC-MS and confirm purity through distillation .

Q. How can spectroscopic techniques (NMR, IR) characterize 1-(1-naphthalenyl)cyclopentanol?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent effects:
  • The naphthalenyl group introduces aromatic protons (δ 7.2–8.3 ppm) and deshields adjacent cyclopentanol protons due to electron-withdrawing effects .
  • Cyclopentanol’s hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm), shifting with hydrogen bonding .
  • IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹). Compare to naphthalenylmethanol’s C-C/C-H bending modes (600–800 cm⁻¹) .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-naphthalenyl group influence cyclopentanol’s reactivity in substitution reactions?

  • Methodological Answer :
  • Steric Hindrance : The bulky naphthalenyl group reduces nucleophilic substitution rates at the cyclopentanol’s hydroxyl group. Compare to smaller alkyl substituents (e.g., 1-methylcyclopentanol) using kinetic studies .
  • Electronic Effects : The electron-rich naphthalenyl ring stabilizes carbocation intermediates in acid-catalyzed reactions, enhancing esterification efficiency. Use DFT calculations to map charge distribution .
  • Experimental Design : Perform competitive reactions with varying substituents and analyze yields via HPLC .

Q. What methodological approaches resolve contradictions in thermodynamic data for cyclopentanol derivatives?

  • Methodological Answer :
  • Group Contribution Methods : Estimate enthalpy (ΔH) and Gibbs free energy (ΔG) for synthesis steps when experimental data are lacking. Validate using calorimetry .
  • Equilibrium Analysis : Recalculate equilibrium constants (Keq) for transesterification reactions under varying temperatures and pressures. Compare with experimental conversions (e.g., 55.3% yield at 50°C) .
  • Data Reconciliation : Apply statistical tools (e.g., error-weighted regression) to harmonize discrepancies between theoretical and observed values .

Q. How can computational chemistry predict the biological activity of 1-(1-naphthalenyl)cyclopentanol?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinity to target receptors (e.g., cannabinoid receptors) using software like AutoDock Vina. Compare to structurally similar bioactive compounds (e.g., anandamide) .
  • ADMET Profiling : Predict pharmacokinetics (absorption, metabolism) via tools like SwissADME. Prioritize in vitro validation (e.g., enzyme inhibition assays) .
  • Validation Experiments : Synthesize analogs with modified substituents and test cytotoxicity in cell lines (e.g., HEK293) to refine computational models .

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